Bromhidrato de remodelina

Descripción general

Descripción

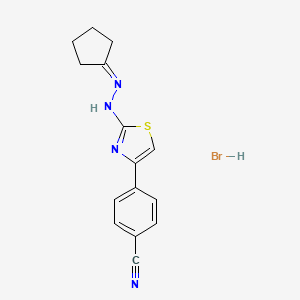

Remodelin hydrobromide (HBr) is a potent acetyl-transferase NAT10 inhibitor .

Synthesis Analysis

Remodelin is a small molecule inhibitor of N-acetyltransferase 10 (NAT10), reported to reverse the effect of cancer conditions such as epithelial to mesenchymal transition, hypoxia, and drug resistance . It has been found to alter many metabolic pathways .Molecular Structure Analysis

The molecular structure of Remodelin (sdf format) was obtained from the PubChem database . The molecular formula is C15H14N4S . The molecular weight is 282.36 (free base basis) .Physical And Chemical Properties Analysis

Remodelin HBR has a molecular weight of 363.3 g/mol . It has 2 hydrogen bond donors and 5 hydrogen bond acceptors . It has a rotatable bond count of 3 . Its exact mass is 362.02008 g/mol . Its topological polar surface area is 89.3 Ų . It has a heavy atom count of 21 .Aplicaciones Científicas De Investigación

Inhibición de los Factores Inducibles por Hipoxia (HIF)

El bromhidrato de remodelina, un inhibidor específico de NAT10, se ha encontrado que suprime la expresión inducida por hipoxia o constitucional de HIF en las células {svg_1}. La presencia de remodelina puede suprimir el nivel elevado de proteína HIF-1α y su translocación nuclear inducida por el tratamiento con cloruro de cobalto (CoCl 2) o hipoxia de una manera dosis o tiempo-dependiente {svg_2}. Esto sugiere que la remodelina podría ser un inhibidor potencial de HIF para su uso en terapias dirigidas a la angiogénesis en cánceres o enfermedades inflamatorias {svg_3}.

Biomarcador Pronóstico Potencial y Objetivo Terapéutico para el Cáncer de Células Escamosas de Cabeza y Cuello (HNSCC)

NAT10, que inhibe la remodelina, se ha identificado como un posible biomarcador pronóstico y objetivo terapéutico para el cáncer de células escamosas de cabeza y cuello (HNSCC) {svg_4}. La inhibición de NAT10 mediante la remodelina resultó en una reducción de la proliferación celular, la migración y las capacidades de invasión en las líneas celulares de HNSCC {svg_5}. Esto sugiere que la remodelina podría ser un fármaco prometedor para el HNSCC en futuros ensayos clínicos {svg_6}.

Estudio de la Arquitectura Nuclear y las Laminopatías

La remodelina es una herramienta útil para estudiar cómo NAT10 afecta la arquitectura nuclear y su relación con los tratamientos posibles para las laminopatías y el envejecimiento {svg_7}. También es útil en el estudio de su sobreexpresión que se encuentra en una variedad de sarcomas de tejidos blandos {svg_8}.

Tratamiento del Osteosarcoma (OS)

Los resultados de la farmacología de redes han demostrado que la remodelina podría utilizarse para el tratamiento del OS {svg_9}. Se identificaron un total de 116 genes superpuestos como objetivos de la remodelina para el tratamiento del OS {svg_10}.

Mecanismo De Acción

Target of Action

Remodelin hydrobromide primarily targets the N-acetyltransferase 10 (NAT10) enzyme . NAT10 is a nucleolar N-acetyltransferase involved in the stabilization of microtubules . It also plays a role in the acetylation of N (4)‐Acetylcytidine (ac4C) . Key therapeutic targets of Remodelin against osteosarcoma (OS) have been identified as CASP3, ESR2, FGFR2, IGF1, and MAPK1 .

Mode of Action

Remodelin hydrobromide inhibits NAT10, which leads to changes in the acetylation of ac4C . This inhibition results in hypoacetylation modifications and hyperacetylation modifications . The presence of Remodelin can suppress the elevated level of HIF-1α protein and its nuclear translocation induced by either treatment of cobalt chloride (CoCl2) or hypoxia in a dose or time-dependent way .

Biochemical Pathways

Remodelin hydrobromide affects several biochemical pathways. It has been shown to alter mitochondrial fatty acid elongation (MFAE) and mitochondrial beta-oxidation . Key enzymes associated with the MFAE pathway, such as Enoyl-CoA hydratase, short chain 1, mitochondrial (ECHS1), and Mitochondrial trans-2-enoyl-CoA reductase (MECR), show altered expression in the presence of Remodelin .

Pharmacokinetics

The compound’s ability to inhibit nat10 and affect various biochemical pathways suggests that it can penetrate cellular membranes and exert its effects intracellularly .

Result of Action

Remodelin hydrobromide has been shown to inhibit the proliferation of OS cells and reduce the expression of three genes: ESR2, IGF1, and MAPK1 . It also suppresses the elevated level of HIF-1α protein and its nuclear translocation . Furthermore, Remodelin can inhibit in vitro cell migration, invasion, and tube-formation .

Action Environment

The action of Remodelin hydrobromide can be influenced by environmental factors such as hypoxia . For instance, the presence of Remodelin can suppress the elevated level of HIF-1α protein and its nuclear translocation induced by hypoxia . This suggests that the compound’s action, efficacy, and stability may vary depending on the cellular environment.

Safety and Hazards

Propiedades

IUPAC Name |

4-[2-(2-cyclopentylidenehydrazinyl)-1,3-thiazol-4-yl]benzonitrile;hydrobromide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14N4S.BrH/c16-9-11-5-7-12(8-6-11)14-10-20-15(17-14)19-18-13-3-1-2-4-13;/h5-8,10H,1-4H2,(H,17,19);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XNWBCMSPDCSWSD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(=NNC2=NC(=CS2)C3=CC=C(C=C3)C#N)C1.Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15BrN4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

363.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

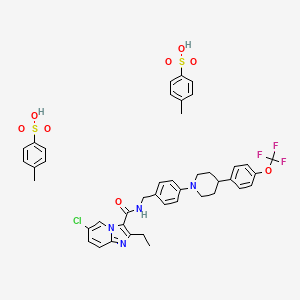

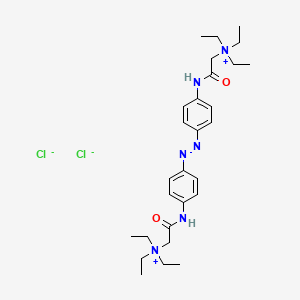

Feasible Synthetic Routes

Q & A

Q1: What is the significance of N4-acetylcytidine modification in myeloid cells within the context of cancer?

A1: Myeloid cells play a crucial role in the immune system's response to cancer. While the abstract doesn't delve into specific mechanisms, it highlights that downregulation of N4-acetylcytidine, a type of RNA modification, in myeloid cells leads to two significant outcomes []:

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2,5-Dihydro-7-methoxy-2-(4-methoxyphenyl)-3H-pyrazolo[4,3-c]quinolin-3-one](/img/structure/B610368.png)

![7,8-Dihydro-2,3-bis(4-methylphenyl)pyrido[2,3-b]pyrazine-5(6H)-heptanoic acid](/img/structure/B610377.png)

![4-[6-Methoxy-2-[(1E)-2-(3-nitrophenyl)ethenyl]-4-oxo-3(4H)-quinazolinyl]-benzoic Acid](/img/structure/B610380.png)

![5-(Chloromethyl)-3-(naphthalen-1-yl)-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B610381.png)

![(2S)-2-[[2-(2,3-dihydro-1H-inden-5-yloxy)-9-[(4-phenylphenyl)methyl]-6-purinyl]amino]-3-phenyl-1-propanol](/img/structure/B610383.png)